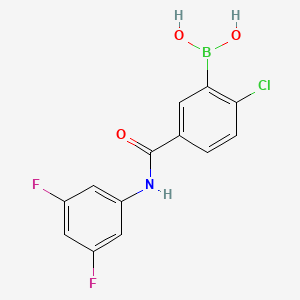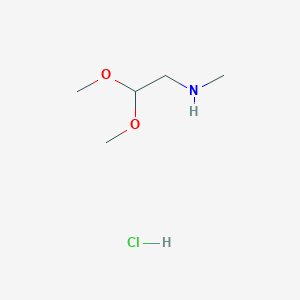
2,2-Dimethoxyethyl(methyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.623 g/mol . It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(methyl)ammonium chloride typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction mixture is usually subjected to purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxyethyl(methyl)ammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of ammonium ions on biological systems.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain reactions
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxyethyl(methyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethoxyethylamine
- 2,2-Dimethoxyethyl(methyl)amine
- 2,2-Dimethoxyethyl(trimethyl)ammonium chloride
Uniqueness
2,2-Dimethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
56766-80-4 |
|---|---|
Molekularformel |
C5H13NO2.ClH C5H14ClNO2 |
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2,2-dimethoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-4-5(7-2)8-3;/h5-6H,4H2,1-3H3;1H |
InChI-Schlüssel |
VRFVCWXHJCQSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



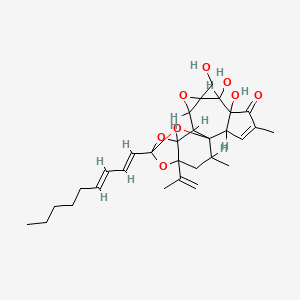
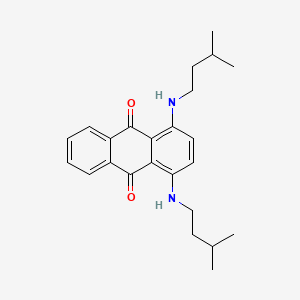
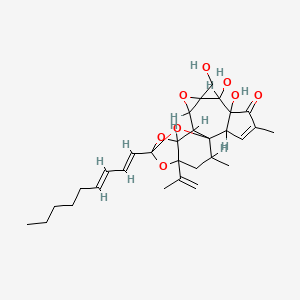
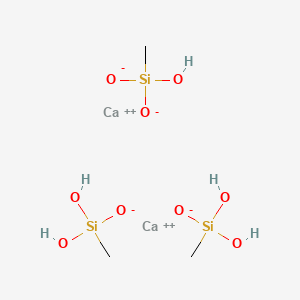
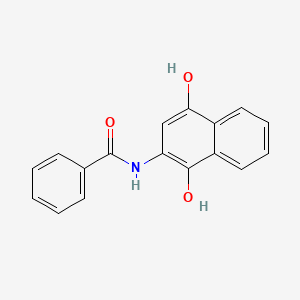
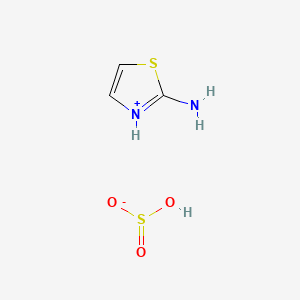

![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

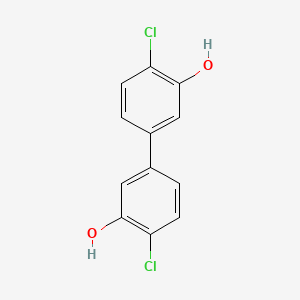
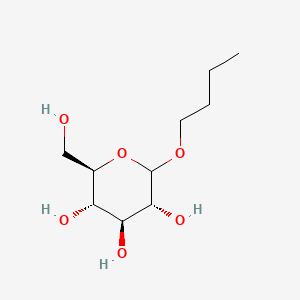
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
